molecular formula C15H14N2O3 B14440462 Benzyl [(4-hydroxyanilino)methylidene]carbamate CAS No. 76223-53-5

Benzyl [(4-hydroxyanilino)methylidene]carbamate

Cat. No.: B14440462
CAS No.: 76223-53-5
M. Wt: 270.28 g/mol
InChI Key: IZAHSGZZXDCFHI-UHFFFAOYSA-N
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Description

Benzyl [(4-hydroxyanilino)methylidene]carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-hydroxyaniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [(4-hydroxyanilino)methylidene]carbamate typically involves the reaction of benzyl chloroformate with 4-hydroxyaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes further reaction to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl [(4-hydroxyanilino)methylidene]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl [(4-hydroxyanilino)methylidene]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl [(4-hydroxyanilino)methylidene]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • 4-Hydroxyaniline
  • N-Benzyl-4-hydroxyaniline

Uniqueness

Benzyl [(4-hydroxyanilino)methylidene]carbamate is unique due to its combination of functional groups, which confer specific reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

76223-53-5

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

benzyl N-[(4-hydroxyphenyl)iminomethyl]carbamate

InChI

InChI=1S/C15H14N2O3/c18-14-8-6-13(7-9-14)16-11-17-15(19)20-10-12-4-2-1-3-5-12/h1-9,11,18H,10H2,(H,16,17,19)

InChI Key

IZAHSGZZXDCFHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC=NC2=CC=C(C=C2)O

Origin of Product

United States

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